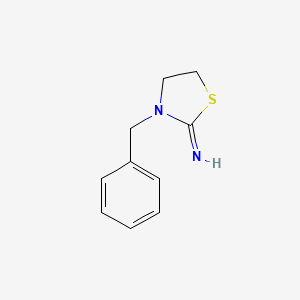
3-Amino-2-cycloheptylidene-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-cycloheptylidene-3-oxopropanoic acid: is an organic compound with the molecular formula C₁₀H₁₅NO₃ It is a derivative of propanoic acid and features a cycloheptylidene ring, an amino group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-cycloheptylidene-3-oxopropanoic acid typically involves the following steps:
Formation of the Cycloheptylidene Ring: This step involves the cyclization of a suitable precursor to form the cycloheptylidene ring.
Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines under controlled conditions.
Formation of the Keto Group: The keto group is introduced through oxidation reactions, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-cycloheptylidene-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or the keto group to a carboxylic acid.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Replacement of the amino group with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Oxidation Products: Nitro derivatives, carboxylic acids.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-cycloheptylidene-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-cycloheptylidene-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules that the compound can bind to or modify.
Pathways Involved: Metabolic pathways, signaling pathways, and other biochemical processes that the compound can influence.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-cyclohexylidene-3-oxopropanoic acid: Similar structure but with a cyclohexylidene ring instead of a cycloheptylidene ring.
3-Amino-2-cyclopentylidene-3-oxopropanoic acid: Similar structure but with a cyclopentylidene ring.
Uniqueness
3-Amino-2-cycloheptylidene-3-oxopropanoic acid is unique due to its larger cycloheptylidene ring, which can influence its chemical reactivity and interactions with other molecules. This structural difference can lead to distinct properties and applications compared to its smaller-ring analogs.
Properties
CAS No. |
6966-52-5 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-amino-2-cycloheptylidene-3-oxopropanoic acid |
InChI |
InChI=1S/C10H15NO3/c11-9(12)8(10(13)14)7-5-3-1-2-4-6-7/h1-6H2,(H2,11,12)(H,13,14) |
InChI Key |
OSIPFTDAQQOBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=C(C(=O)N)C(=O)O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


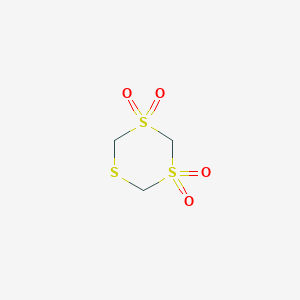
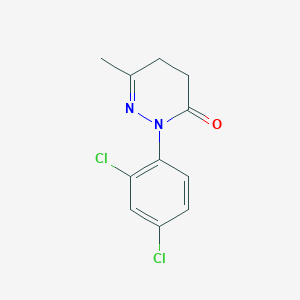
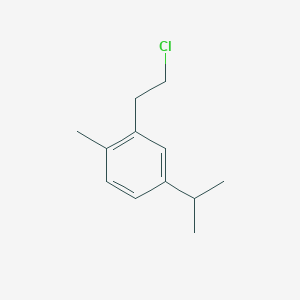
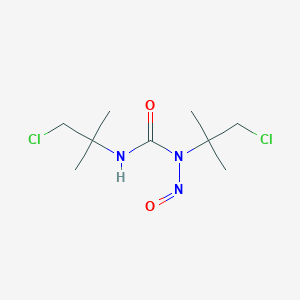
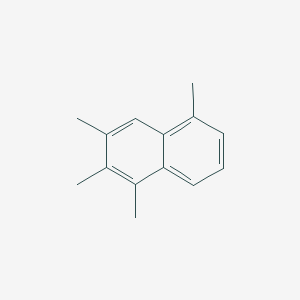
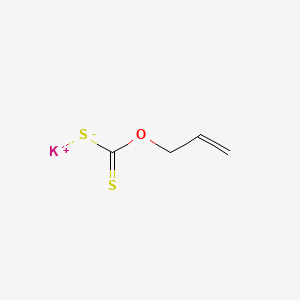
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)

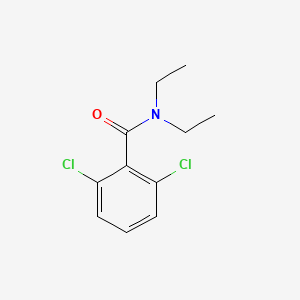

![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)

